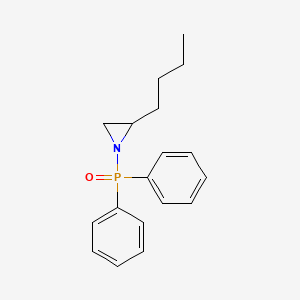
(2-Butylaziridin-1-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butylaziridin-1-yl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure and a butyl-substituted aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butyl-substituted aziridine. One common method is the quaternization of tertiary diphenylphosphines with aryl bromides, followed by the Wittig reaction . This method allows for the formation of aryldiphenylphosphine oxides in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and reaction conditions is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as phenylsilane for reduction reactions.
Catalysts: Palladium or nickel catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Butylaziridin-1-yl)diphenylphosphine oxide is used as a ligand in catalytic reactions, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of organophosphorus compounds and as a reagent in organic synthesis .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for interactions with biological molecules, making it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of (2-Butylaziridin-1-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can participate in various chemical reactions, including coordination with metal ions and nucleophilic attack on electrophiles. The aziridine ring also contributes to the compound’s reactivity by providing a strained three-membered ring that can undergo ring-opening reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: A simpler analog without the butyl-substituted aziridine ring.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the butyl-substituted aziridine ring, which imparts additional reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other phosphine oxides and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C18H22NOP |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-butyl-1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3 |
Clé InChI |
IRQIEPINDRBONN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
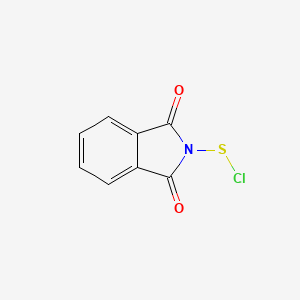

![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)

![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
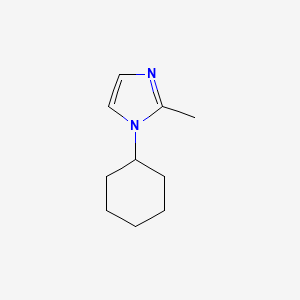
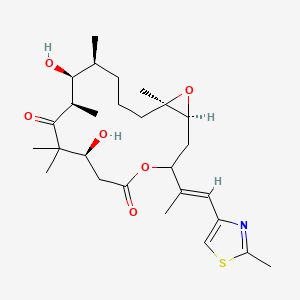
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
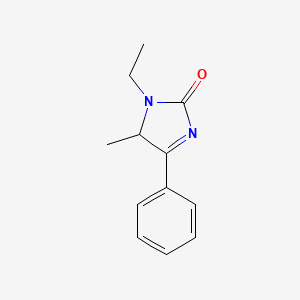
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
